2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine
Brand Name: Vulcanchem
CAS No.: 951393-79-6
VCID: VC2675747
InChI: InChI=1S/C13H18N2/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9,14H2
SMILES: C1CC2C(C1CN2CC3=CC=CC=C3)N
Molecular Formula: C13H18N2
Molecular Weight: 202.3 g/mol

2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine

CAS No.: 951393-79-6

Cat. No.: VC2675747

Molecular Formula: C13H18N2

Molecular Weight: 202.3 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine - 951393-79-6

Specification

CAS No. 951393-79-6
Molecular Formula C13H18N2
Molecular Weight 202.3 g/mol
IUPAC Name 2-benzyl-2-azabicyclo[2.2.1]heptan-7-amine
Standard InChI InChI=1S/C13H18N2/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9,14H2
Standard InChI Key RLVKNSFGRHNZJI-UHFFFAOYSA-N
SMILES C1CC2C(C1CN2CC3=CC=CC=C3)N
Canonical SMILES C1CC2C(C1CN2CC3=CC=CC=C3)N

Introduction

Chemical Structure and Fundamental Properties

Molecular Structure and Configuration

2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine features a bicyclic core structure with a benzyl group attached to a nitrogen atom at position 2 and an amine group at position 7. The bicyclic framework provides structural rigidity to the molecule, creating a well-defined three-dimensional arrangement that constrains the spatial positioning of functional groups. This rigid structure distinguishes it from more flexible amine compounds and contributes to its unique chemical behavior and potential biological activity. The benzyl substituent consists of a methylene linker connecting the nitrogen atom to a phenyl ring, adding both steric bulk and lipophilic character to one region of the molecule.

The arrangement of atoms in this compound creates distinct regions of polarity and hydrophobicity, which can influence its interactions with biological systems and other chemical entities. The amine group at position 7 provides a basic site capable of hydrogen bonding and protonation, while the benzyl group offers potential for π-interactions with aromatic systems and hydrophobic interactions with nonpolar environments. These structural features collectively determine the compound's physical properties, chemical reactivity, and biological activity profile.

Physical and Chemical Properties

2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine has a molecular formula of C13H18N2 and a molecular weight of 202.3 g/mol. The presence of two nitrogen atoms—a tertiary amine incorporated into the bicyclic system and a primary amine at position 7—contributes to the compound's basic character. These nitrogen centers can participate in acid-base reactions, coordinate with metals, and engage in hydrogen bonding interactions. The compound's solubility profile likely reflects a balance between hydrophilic properties contributed by the amine functionalities and hydrophobic character imparted by the benzyl and bicyclic components.

The rigid bicyclic framework constrains bond angles and torsional rotation, limiting the conformational flexibility that would be present in analogous monocyclic or acyclic structures. This conformational restriction can be advantageous for applications requiring precise spatial arrangement of functional groups, such as in the design of receptor ligands or catalysts. The compound's physical state at room temperature is expected to be a solid, with melting and boiling points influenced by intermolecular hydrogen bonding capabilities of the primary amine group.

Chemical Identifiers and Structural Data

Table 1 presents comprehensive chemical identifiers and structural data for 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine:

PropertyValue
CAS Number951393-79-6
Molecular FormulaC13H18N2
Molecular Weight202.3 g/mol
IUPAC Name2-benzyl-2-azabicyclo[2.2.1]heptan-7-amine
Standard InChIInChI=1S/C13H18N2/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9,14H2
Standard InChIKeyRLVKNSFGRHNZJI-UHFFFAOYSA-N
SMILESC1CC2C(C1CN2CC3=CC=CC=C3)N
Canonical SMILESC1CC2C(C1CN2CC3=CC=CC=C3)N
PubChem Compound ID54595535

Structural Comparison with Related Compounds

Isomeric and Analogous Structures

Understanding the structural nuances of 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine is enhanced by comparing it with structurally related compounds. While sharing similar molecular frameworks, these compounds differ in the positioning of functional groups or in the nature of the functional groups themselves, resulting in distinct chemical and biological properties.

Another related compound is (1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-one, which maintains the same positioning of the benzyl group at position 2 but replaces the amine functionality at position 7 with a ketone group . This structural modification, coupled with defined stereochemistry indicated by the (1R,4R) designation, results in different chemical properties, including altered hydrogen bonding capabilities, reduced basicity, and distinct reactivity patterns.

Comparative Analysis of Properties

Table 2 presents a comparative analysis of 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine and its structural relatives:

CompoundMolecular FormulaMolecular WeightKey Structural Features
2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amineC13H18N2202.3 g/molBenzyl at position 2, amine at position 7
7-Benzyl-7-azabicyclo[2.2.1]heptan-2-amineC13H18N2202.30 g/molBenzyl at position 7, amine at position 2
(1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-oneC13H15NO201.26 g/molBenzyl at position 2, ketone at position 7, specific stereochemistry

Synthesis Methods and Strategies

General Synthetic Approaches

Biological and Pharmaceutical Applications

Structure-Activity Relationships

Understanding the structure-activity relationships of 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine and its derivatives is crucial for optimizing biological activity and developing compounds with enhanced therapeutic properties. The rigid bicyclic core serves as a scaffold that positions functional groups in specific spatial orientations, influencing their interactions with biological targets. Modifications to this scaffold, such as introducing substituents at various positions or altering the size of the ring system, can significantly impact biological activity.

Stereochemical considerations are also important in structure-activity relationships. The three-dimensional arrangement of atoms in the bicyclic framework creates specific stereochemical environments that can influence interactions with chiral biological targets. Development of stereochemically pure derivatives with defined absolute configurations may be necessary for optimizing biological activity and reducing potential side effects.

Research Findings and Future Directions

Current Research Status

Research on 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine continues to explore its chemical properties, synthesis methodologies, and potential applications in various fields. The compound serves as an important model for studying the chemistry of bicyclic amines and their interactions with biological systems. Current research focuses on optimizing synthetic methods, exploring structure-activity relationships, and developing derivatives with enhanced properties for specific applications.

Synthetic methodologies for constructing the bicyclic framework and selectively introducing functional groups at specific positions remain active areas of investigation. Palladium-catalyzed approaches have shown promise in this regard, but continued refinement of these methods and exploration of alternative synthetic strategies are ongoing. Additionally, research into the chemical reactivity of the compound, including its behavior under various reaction conditions and its potential for further functionalization, contributes to a broader understanding of bicyclic amine chemistry.

Future Research Opportunities

Future research on 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine may pursue several promising directions. Development of more efficient and selective synthetic methods remains a priority, with particular emphasis on approaches that allow for stereocontrolled synthesis of specific isomers. These methodological advances would facilitate access to the compound and its derivatives for further study and application.

Exploration of the compound's interactions with various biological targets represents another important research direction. Systematic investigation of structure-activity relationships through the synthesis and biological evaluation of derivatives could identify compounds with enhanced activity or selectivity for specific targets. These studies would contribute to a better understanding of the structural features that influence biological activity and guide the development of compounds with improved therapeutic properties.

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